Lipophilicity Profile Comparison: 4-Bromo-3-chloro-2-nitroaniline Exhibits Distinct LogP Relative to Mono-Halogenated and Regioisomeric Analogs
The calculated LogP of 4-Bromo-3-chloro-2-nitroaniline is 3.69730, which is significantly higher than that of its mono-halogenated precursor 3-Chloro-2-nitroaniline (LogP 2.9348) and other regioisomers such as 4-Bromo-2-nitroaniline (LogP 3.04390) [1][2]. This increased lipophilicity can be critical for membrane permeability in biological applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.69730 |
| Comparator Or Baseline | 3-Chloro-2-nitroaniline: LogP = 2.9348; 4-Bromo-2-nitroaniline: LogP = 3.04390 |
| Quantified Difference | +0.7625 log units vs. 3-Chloro-2-nitroaniline; +0.6534 log units vs. 4-Bromo-2-nitroaniline |
| Conditions | Calculated values from multiple sources. |
Why This Matters
Higher LogP indicates greater lipophilicity, which can improve membrane permeability and oral bioavailability for drug candidates, making this compound a preferred choice when enhanced cellular uptake is desired.
- [1] ChemSrc. 4-Bromo-3-chloro-2-nitroaniline. LogP Value. View Source
- [2] MolBase. 3-Chloro-2-nitroaniline. LogP Value. View Source
